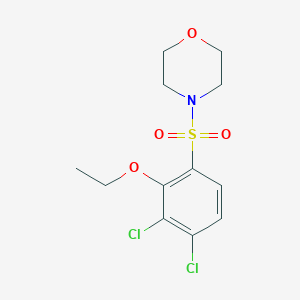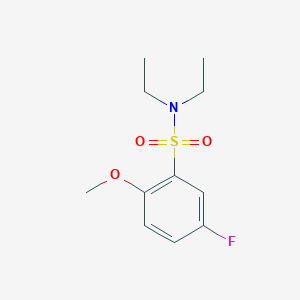![molecular formula C22H18O4 B288657 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate, also known as BPEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEPA is a derivative of biphenyl, a common organic compound that is used in a variety of industrial and research settings. In
Wissenschaftliche Forschungsanwendungen
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of organic electronics, where this compound has been used as a building block for the synthesis of organic semiconductors. These semiconductors have the potential to be used in a variety of electronic devices, including solar cells and light-emitting diodes.
This compound has also been studied for its potential use in the development of new materials for drug delivery. The compound has been shown to have good solubility in water and other organic solvents, which makes it a promising candidate for use in the development of drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate is not well understood, but it is believed to be related to its ability to interact with biological membranes. The compound has been shown to have a high affinity for lipid bilayers, which may be related to its potential use in drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied, but preliminary research suggests that the compound may have antioxidant properties. In one study, this compound was shown to inhibit the production of reactive oxygen species in human cells, which suggests that it may have potential as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and standard laboratory equipment. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate. One area of interest is the development of new organic semiconductors based on this compound. These semiconductors could be used in a variety of electronic devices, including flexible displays and sensors.
Another potential area of research is the development of new drug delivery systems based on this compound. The compound's ability to interact with biological membranes makes it a promising candidate for use in the development of targeted drug delivery systems.
Finally, further research is needed to better understand the mechanism of action of this compound. This could involve studying the compound's interactions with biological membranes and other cellular components, as well as investigating its potential antioxidant properties.
Synthesemethoden
The synthesis of 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate involves the reaction of 2-bromoethyl phenoxyacetate with 1,1'-biphenyl-4-carboxylic acid in the presence of a palladium catalyst. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 152-154°C.
Eigenschaften
Molekularformel |
C22H18O4 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-phenoxyacetate |
InChI |
InChI=1S/C22H18O4/c23-21(15-26-22(24)16-25-20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14H,15-16H2 |
InChI-Schlüssel |
SBYQFKPHPGKJPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






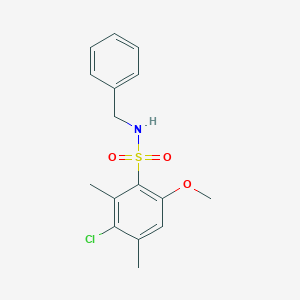
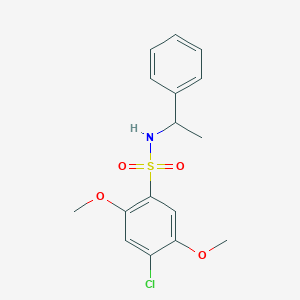

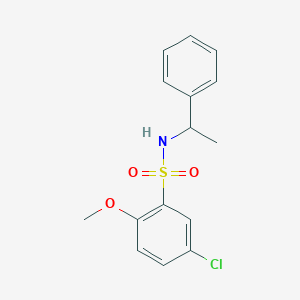



![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)

